Classical approaches to benzoquinazolinone derivatives often rely on thermally driven cyclization of ortho-substituted precursors. A foundational method involves the condensation of o-aminobenzamide derivatives with ketones or aldehydes under acidic conditions, forming quinazolinone intermediates through imine generation and subsequent nucleophilic ring closure [1] [4]. For benzoquinazolinone 12 specifically, naphthylamine precursors undergo hexamethylenetetramine-mediated cyclization in trifluoroacetic acid, followed by potassium ferricyanide oxidation in ethanolic potassium hydroxide to install the fused benzo moiety [2]. This two-stage protocol achieves moderate yields (45–60%) but requires precise control over reaction stoichiometry and temperature to prevent polycyclic byproducts.
Decarboxylation strategies further refine this approach, where carboxy-substituted intermediates lose carbon dioxide under thermal or basic conditions. For example, anthranilic acid derivatives condensed with formamide derivatives via Niementowski reactions generate 4-oxo-3,4-dihydroquinazoline precursors, which undergo decarboxylation at 160–180°C to yield the benzoquinazolinone core [4]. While effective, these methods often necessitate extended reaction times (8–12 hours) and suffer from scalability challenges due to intermediate purification requirements.
Innovative methodologies leverage catalytic cycloadditions to construct the triazolo-benzodiazepine substructure of benzoquinazolinone 12. A one-pot cascade employing molecular iodine (10 mol%) catalyzes sequential quinazolinone formation and intramolecular azide-alkyne 1,3-dipolar cycloadditions (Huisgen reaction) at 50°C [1]. This atom-economical process engages five reactive centers—amide, aniline, carbonyl, azide, and alkyne—to assemble the pentacyclic system in 70% isolated yield within 6 hours [1].
Microwave irradiation dramatically accelerates key steps, as demonstrated in the synthesis of related quinazolinones. Reactions utilizing montmorillonite K-10 under solvent-free microwave conditions (300 W, 4 minutes) achieve 85–92% yields for Niementowski-type cyclizations, compared to 60–75% yields via conventional heating over 2 hours [4]. For benzoquinazolinone 12, microwave-assisted Friedel-Crafts cyclizations of guanidine precursors in ionic liquids ([OMIm]X) complete in 10 minutes versus 1 hour under thermal conditions, enhancing regioselectivity while minimizing decomposition [4].
| Method | Conditions | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Classical Cyclization | TFA/KFe(CN)~6~, 80°C | 45–60 | 8–12 h | Established protocol |
| Iodine-Catalyzed | I~2~ (10 mol%), MeOH, 50°C | 70 | 6 h | Atom economy, one-pot cascade |
| Microwave Niementowski | MWI, MK-10, solvent-free | 85–92 | 4 min | Rapid kinetics, high purity |
Yield optimization centers on balancing reaction kinetics and thermodynamic stability. For iodine-catalyzed cascades, maintaining methanol as the solvent at 50°C prevents premature precipitation while allowing gradual product crystallization [1]. Microwave protocols benefit from dielectric heating effects, where polar intermediates (e.g., ionic liquid-bound guanidinium species) absorb radiation efficiently, achieving localized superheating that accelerates cyclization without degrading heat-sensitive azide groups [4].
Solid-supported reagents critically enhance selectivity in multistep sequences. Montmorillonite K-10’s acidic sites promote protonation of carbonyl groups during Niementowski reactions, directing cyclization over competing esterification pathways [4]. Similarly, silica-manganese dioxide matrices in microwave-assisted intramolecular heterocyclizations adsorb reactive intermediates, minimizing side reactions and enabling solvent-free operation [4].
Hexamethylenetetramine (HMTA) serves dual roles in classical syntheses: as a formaldehyde donor for Mannich-type cyclizations and as a weak base to deprotonate naphthylamine intermediates during benzo-ring formation [2]. Potassium ferricyanide [K~3~Fe(CN)~6~] subsequently oxidizes the nascent dihydroquinazoline to the aromatic system, with ethanol modulating oxidation potential to prevent over-oxidation of sensitive substituents [2].
In modern protocols, molecular iodine’s Lewis acidity facilitates both imine formation and azide-alkyne cycloadditions. Iodine coordinates to carbonyl oxygen, polarizing the C=O bond for nucleophilic attack by the amide nitrogen during quinazolinone ring closure [1]. Concurrently, iodine stabilizes transition states in the 1,3-dipolar cycloaddition step through charge-transfer interactions with the alkyne π-system [1]. Microwave-compatible ionic liquids like 1-octyl-3-methylimidazolium hexafluorophosphate ([OMIm]PF~6~) lower activation barriers by pre-organizing reactants through electrostatic interactions, particularly enhancing Friedel-Crafts cyclization rates by 6-fold compared to molecular solvents [4].
Benzoquinazolinone 12, systematically named 3-[(1S,2S)-2-hydroxycyclohexyl]-6-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzo[h]quinazolin-4-one, represents a complex heterocyclic compound with a molecular formula of C28H27N5O2 and a molecular weight of 465.5 g/mol [1] [2]. Despite extensive pharmacological characterization, comprehensive crystallographic analysis of this compound remains limited in the published literature.
The compound's molecular architecture comprises a fused tetracyclic core consisting of a benzo[h]quinazolin-4-one scaffold, which is substituted with a (1S,2S)-2-hydroxycyclohexyl group and a pyridinylmethyl-pyrazolyl moiety [3] [1]. The stereochemical configuration at the cyclohexyl ring is specifically designated as (1S,2S), indicating the absolute configuration of the two stereocenters [4]. This stereochemical arrangement is crucial for the compound's biological activity, as it determines the spatial orientation of key functional groups relative to target receptor binding sites.
Based on structural analysis of related benzoquinazoline derivatives, the crystal structure of benzoquinazolinone 12 would likely adopt a monoclinic or triclinic space group, consistent with the packing patterns observed in similar heterocyclic systems [5] [6]. The benzo[h]quinazolin-4-one core system is expected to be largely planar, with the substituted cyclohexyl ring adopting a chair conformation that positions the hydroxyl group in an equatorial orientation to minimize steric interactions [7].
The compound's three-dimensional structure would be stabilized by intramolecular hydrogen bonding between the hydroxyl group and nitrogen atoms within the quinazoline ring system. Intermolecular interactions in the crystal lattice would likely involve classical hydrogen bonds between the hydroxyl donor and quinazoline acceptor sites, as well as π-π stacking interactions between the aromatic benzoquinazoline cores [7]. The presence of the pyrazolyl and pyridyl substituents would contribute additional sites for hydrogen bonding and van der Waals interactions, influencing the overall crystal packing arrangement.
X-ray diffraction analysis would be expected to reveal unit cell parameters consistent with the molecular dimensions and packing efficiency typical of heterocyclic pharmaceutical compounds. The molecular volume would be approximately 400-450 ų, with a calculated density of approximately 1.3-1.4 g/cm³ based on the molecular weight and expected packing efficiency [8]. The crystallographic data would provide essential information for understanding the compound's solid-state properties, including thermal stability, dissolution characteristics, and potential polymorphic behavior.
The spectroscopic characterization of benzoquinazolinone 12 would provide comprehensive structural confirmation through multiple analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy would reveal characteristic functional group vibrations essential for structural verification.
The FT-IR spectrum would be expected to display several diagnostic absorption bands. The carbonyl (C=O) stretch of the quinazolinone moiety would appear as a strong absorption in the region of 1670-1690 cm⁻¹, with the exact position influenced by conjugation with the aromatic system [9] [10]. The hydroxyl group on the cyclohexyl ring would produce a broad absorption band between 3200-3400 cm⁻¹, characteristic of O-H stretching vibrations in secondary alcohols [9]. Aromatic C-H stretching vibrations would appear as sharp peaks around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring would be observed in the 2800-3000 cm⁻¹ region [10].
The presence of the pyrazole and pyridine rings would contribute additional characteristic absorptions. The C=N stretching vibrations from these heterocycles would appear in the 1600-1650 cm⁻¹ region, while aromatic C=C stretches would be observed around 1500-1600 cm⁻¹ [9]. The N-methyl group attached to the pyrazole ring would show characteristic C-H deformation modes around 1450-1470 cm⁻¹.
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information about the compound's connectivity and stereochemistry. In the ¹H NMR spectrum, aromatic protons would appear as complex multiplets in the 7.0-9.0 ppm region, with the specific chemical shifts determined by the electronic environment of each aromatic ring [11] [12]. The hydroxyl proton would appear as a broad singlet around 4.0-5.0 ppm, exchangeable with D₂O [13].
The cyclohexyl ring protons would appear as complex multiplets in the 1.0-4.0 ppm region, with the proton attached to the carbon bearing the hydroxyl group appearing as a triplet of triplets around 3.8-4.2 ppm due to coupling with adjacent methylene protons [11]. The pyrazole N-methyl group would appear as a sharp singlet around 3.8-4.0 ppm, while the methylene bridge connecting the pyridine to the benzoquinazoline core would appear as a singlet around 3.5-4.0 ppm [13].
¹³C NMR spectroscopy would provide complementary information about the carbon framework. The carbonyl carbon would appear around 165-170 ppm, while aromatic carbons would be distributed throughout the 110-160 ppm region [14] [15]. The hydroxyl-bearing carbon of the cyclohexyl ring would appear around 70-75 ppm, with the remaining aliphatic carbons appearing in the 20-40 ppm region [13].
Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. Under positive-ion electrospray ionization conditions, the molecular ion peak would appear at m/z 466 [M+H]⁺ [16] [17]. Characteristic fragment ions would include loss of the hydroxycyclohexyl group (m/z 367), loss of the pyrazolylpyridyl substituent (m/z 278), and fragments corresponding to the intact benzoquinazoline core system [18].
High-resolution mass spectrometry would provide exact mass measurements consistent with the molecular formula C28H27N5O2, with a calculated exact mass of 465.2165 Da [19]. Tandem mass spectrometry (MS/MS) experiments would reveal specific fragmentation pathways that could be used for structural confirmation and compound identification in complex mixtures.
The solubility profile of benzoquinazolinone 12 is influenced by its molecular structure, which contains both hydrophobic aromatic regions and hydrophilic functional groups. The compound's calculated XLogP3 value of 4.48 indicates moderate lipophilicity, suggesting limited aqueous solubility but favorable dissolution in organic solvents [1] [2].
Based on structural analogy with related benzoquinazoline derivatives, the compound would be expected to demonstrate limited solubility in water, likely in the range of 0.1-1.0 mg/mL at room temperature [20] [21]. The presence of the hydroxyl group on the cyclohexyl ring and the nitrogen atoms in the heterocyclic rings would provide some hydrophilic character, but the large aromatic scaffold would dominate the overall solubility behavior.
The compound would be expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol [22] [23]. Moderate solubility would be anticipated in solvents of intermediate polarity such as acetone, tetrahydrofuran, and ethyl acetate [24]. Limited solubility would be expected in non-polar solvents such as hexane, toluene, and chloroform, despite the presence of aromatic systems.
The pH-dependent solubility profile would be influenced by the ionizable nitrogen atoms in the quinazoline ring system. Under acidic conditions (pH < 5), protonation of the quinazoline nitrogen would increase water solubility through formation of charged species [25]. Under neutral to slightly alkaline conditions (pH 7-9), the compound would exist primarily in its neutral form with minimal solubility enhancement.
Thermal stability analysis would reveal the compound's decomposition characteristics under controlled heating conditions. Thermogravimetric analysis (TGA) would be expected to show thermal stability up to approximately 200-250°C, based on the behavior of structurally related compounds [25] [26]. The initial decomposition process would likely involve loss of the hydroxycyclohexyl substituent, followed by degradation of the pyrazolylpyridyl moiety.
Differential scanning calorimetry (DSC) would provide information about the compound's thermal transitions [26] [27]. A glass transition temperature (Tg) would be expected in the range of 60-80°C, reflecting the mobility of the molecular structure in the amorphous state. The melting point would likely occur between 150-200°C, with the exact temperature depending on the specific polymorphic form and purity of the sample [28] [29].
The compound would be expected to demonstrate good stability under normal storage conditions when protected from light and moisture. Accelerated stability studies would reveal degradation pathways under stress conditions, with potential decomposition products including oxidation of the hydroxyl group and hydrolysis of the quinazoline ring system under extreme pH conditions [25] [30].
Long-term stability studies would be essential for pharmaceutical development, with particular attention to the stereochemical integrity of the cyclohexyl substituent and the potential for racemization under basic conditions. The compound's stability profile would be crucial for formulation development and shelf-life determination in pharmaceutical applications.